molecular formula C6H3ClF3N B1400703 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine CAS No. 1374659-45-6

3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine

Cat. No.: B1400703
CAS No.: 1374659-45-6
M. Wt: 181.54 g/mol
InChI Key: CBQSAFXCORJYPW-UHFFFAOYSA-N
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Description

3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine is a halogenated pyridine derivative. This compound is notable for its unique combination of chlorine, fluorine, and difluoromethyl groups attached to a pyridine ring. These substituents confer distinct chemical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine typically involves halogenation and fluorination reactions. One common method starts with a pyridine derivative, which undergoes chlorination and subsequent fluorination. The reaction conditions often involve the use of halogenating agents like chlorine gas or N-chlorosuccinimide (NCS) and fluorinating agents such as hydrogen fluoride (HF) or a fluorinating reagent like Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the pyridine derivative is treated with chlorine and fluorine sources under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-methylphenylcarbamate
  • 3-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine is unique due to the specific arrangement of chlorine, fluorine, and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specialized applications .

Properties

IUPAC Name

3-chloro-5-(difluoromethyl)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQSAFXCORJYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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